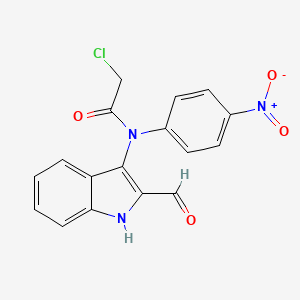
(R)-Methyl 2-aMino-5,8-diMethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core with multiple functional groups, including amino, methoxy, and ester groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves multi-step organic reactions One common approach is the reduction of a naphthalene derivative followed by functional group modifications For instance, starting from a naphthalene precursor, selective reduction can be achieved using hydrogenation in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to alcohols.
Substitution: Introduction of various alkyl or acyl groups.
科学的研究の応用
Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that further contribute to its effects.
類似化合物との比較
Similar Compounds
Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: shares structural similarities with other naphthalene derivatives, such as:
Uniqueness
The presence of both amino and ester functional groups in Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate distinguishes it from other similar compounds. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
methyl (2R)-2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-17-11-4-5-12(18-2)10-8-14(15,13(16)19-3)7-6-9(10)11/h4-5H,6-8,15H2,1-3H3/t14-/m1/s1 |
InChIキー |
FJOHNAWIKHXDST-CQSZACIVSA-N |
異性体SMILES |
COC1=C2CC[C@@](CC2=C(C=C1)OC)(C(=O)OC)N |
正規SMILES |
COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B12940621.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940622.png)
![12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940636.png)
![1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12940647.png)



![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)





